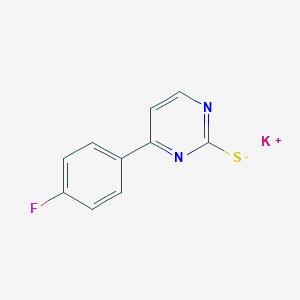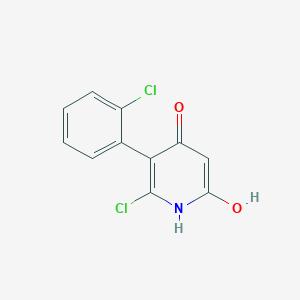![molecular formula C17H12ClN3O B7786352 (3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one](/img/structure/B7786352.png)
(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” is a chemical substance listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale chemical processes. These processes are designed to ensure high yield and purity of the compound. Specific details about the industrial production methods are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions: Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated hydrocarbons and other nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the context of its use.
Comparación Con Compuestos Similares
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Comparison: Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it suitable for particular applications where other compounds may not be as effective .
Propiedades
IUPAC Name |
(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-2-11-21-15-6-4-3-5-14(15)16(17(21)22)20-19-13-9-7-12(18)8-10-13/h1,3-10,19H,11H2/b20-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLWKTSFCXTVSA-CAPFRKAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=NNC3=CC=C(C=C3)Cl)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C2=CC=CC=C2/C(=N\NC3=CC=C(C=C3)Cl)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786278.png)
![(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786283.png)
![(3Z)-6-methyl-3-[(4-propan-2-ylanilino)methylidene]pyran-2,4-dione](/img/structure/B7786289.png)

![ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate](/img/structure/B7786306.png)
![methyl (E)-4-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786311.png)
![ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate](/img/structure/B7786316.png)
![(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786323.png)
![(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786328.png)
![(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786335.png)
![(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7786357.png)

![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786376.png)
![2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzonitrile](/img/structure/B7786389.png)
